molecular formula C8H9F3N2O2 B2785612 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid CAS No. 1532599-18-0

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid

Cat. No.: B2785612
CAS No.: 1532599-18-0
M. Wt: 222.167
InChI Key: FHSGBOHKJWBLRB-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid typically involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with a suitable propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new pyrazole derivatives with different functional groups.

Scientific Research Applications

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
  • 1-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetyl]-piperidine-4-carbothioic acid amide

Uniqueness

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid is unique due to its specific structural features, such as the presence of the propanoic acid moiety and the trifluoromethyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-4(7(14)15)5-3-13(2)12-6(5)8(9,10)11/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSGBOHKJWBLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1C(F)(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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